molecular formula C18H29N3O2 B7094588 Tert-butyl 1-[[6-(dimethylamino)pyridin-2-yl]methyl]piperidine-4-carboxylate

Tert-butyl 1-[[6-(dimethylamino)pyridin-2-yl]methyl]piperidine-4-carboxylate

Cat. No.: B7094588
M. Wt: 319.4 g/mol
InChI Key: CZEHLSZNNOJRNK-UHFFFAOYSA-N
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Description

Tert-butyl 1-[[6-(dimethylamino)pyridin-2-yl]methyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester and a dimethylaminopyridine moiety

Properties

IUPAC Name

tert-butyl 1-[[6-(dimethylamino)pyridin-2-yl]methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)14-9-11-21(12-10-14)13-15-7-6-8-16(19-15)20(4)5/h6-8,14H,9-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEHLSZNNOJRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(CC1)CC2=NC(=CC=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-[[6-(dimethylamino)pyridin-2-yl]methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of piperidine derivatives with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. The dimethylaminopyridine moiety can be introduced through nucleophilic substitution reactions using appropriate pyridine derivatives and dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-[[6-(dimethylamino)pyridin-2-yl]methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 1-[[6-(dimethylamino)pyridin-2-yl]methyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 1-[[6-(dimethylamino)pyridin-2-yl]methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The dimethylaminopyridine moiety can act as a nucleophile, participating in various chemical reactions. The piperidine ring provides structural stability and can interact with biological receptors, potentially influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate
  • Tert-butyl 4-(3-dimethylaminoacryloyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 1-[[6-(dimethylamino)pyridin-2-yl]methyl]piperidine-4-carboxylate is unique due to its combination of a piperidine ring with a dimethylaminopyridine moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

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